molecular formula C20H17NO2 B11429989 7-hydroxy-4-(2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

7-hydroxy-4-(2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B11429989
M. Wt: 303.4 g/mol
InChI Key: FVQCHAGNMWCVRM-UHFFFAOYSA-N
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Description

7-HYDROXY-4-(2-METHYLPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-HYDROXY-4-(2-METHYLPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE typically involves multi-step organic reactions. One common method includes the reaction of 2-methylphenylamine with malonic acid in the presence of phosphorus oxychloride (POCl3) to form an intermediate, which is then cyclized to produce the desired quinoline derivative . The reaction conditions often involve elevated temperatures and the use of catalysts to enhance the yield and selectivity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be employed to improve efficiency and scalability. Green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly solvents, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-HYDROXY-4-(2-METHYLPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds, each with distinct chemical and biological properties .

Scientific Research Applications

7-HYDROXY-4-(2-METHYLPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-HYDROXY-4-(2-METHYLPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Molecular docking studies have shown that the compound has a high binding affinity for certain proteins, which may explain its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-HYDROXY-4-(2-METHYLPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE stands out due to its unique combination of a hydroxyl group and a methylphenyl substituent, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

7-hydroxy-4-(2-methylphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C20H17NO2/c1-12-5-2-3-6-13(12)17-11-19(23)21-20-15-7-4-8-18(22)14(15)9-10-16(17)20/h2-10,17,22H,11H2,1H3,(H,21,23)

InChI Key

FVQCHAGNMWCVRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)NC3=C2C=CC4=C3C=CC=C4O

Origin of Product

United States

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